molecular formula C15H20N2O4 B3016156 (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate CAS No. 870822-87-0

(Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate

Cat. No. B3016156
CAS RN: 870822-87-0
M. Wt: 292.335
InChI Key: DQYIKEHENIUSRH-YBEGLDIGSA-N
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Description

“(Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate” is a complex organic compound. It contains several functional groups including a tert-butyl group, a methoxycarbonyl group, a phenyl group, an ethylidene group, and a hydrazinecarboxylate group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the aforementioned functional groups. For example, hydrazones (which this compound is) are often synthesized by condensing hydrazine with a carbonyl compound .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on its functional groups. For example, the hydrazone group might undergo tautomerization, a type of isomerization .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. These could include properties such as solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Fluorescent Sensing and Coordination Properties

  • Fluorescent Chemosensors : A study by (Formica et al., 2018) describes the synthesis of ligands related to (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate. These ligands exhibit fluorescence and are capable of coordinating with Zn(II) ions, showing potential as ratiometric fluorescent sensors.

Synthesis and Structural Analysis

  • Novel Synthesis Methods : Research by (Obreza & Urleb, 2002) and (Obreza & Urleb, 2003) focuses on new synthetic pathways involving substituted tert-butyl 2-(phenylmethylidene)-1-hydrazinecarboxylates. These studies contribute to the understanding of the chemical synthesis and structural characteristics of compounds similar to (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate.
  • Synthesis for HIV Protease Inhibitors : The study by (Xu et al., 2002) details an efficient synthesis process for an HIV protease inhibitor, highlighting the use of compounds related to (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate in the development of antiviral drugs.

Metal Ion Complexation and Photochemical Properties

  • Transition Metal Complexes : A comparative study on metal complexes by (Suwattanamala et al., 2006) involves a compound structurally similar to (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate. It demonstrates the complexation ability with Zn2+ and Cu2+, offering insights into the potential applications in molecular receptor construction.

Antiproliferative Activity and Stroke Treatment

  • Stroke Treatment : The work by (Marco-Contelles, 2020) discusses the therapeutic applications of tetramethylpyrazine nitrones, including compounds with structural similarities to (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate, in stroke treatment.
  • Cancer Research : In cancer research, (Dallagi et al., 2013) synthesized a compound related to (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate and tested its efficacy against breast cancer cells, indicating the compound's potential in oncology.

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many hydrazones exhibit biological activity and are used in medicinal chemistry .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. It’s important to handle all chemicals with appropriate safety precautions .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate involves the condensation of tert-butyl hydrazinecarboxylate with 4-(methoxycarbonyl)benzaldehyde in the presence of a base to form the corresponding hydrazone, which is then treated with acetic anhydride to yield the final product.", "Starting Materials": [ "tert-butyl hydrazinecarboxylate", "4-(methoxycarbonyl)benzaldehyde", "base", "acetic anhydride" ], "Reaction": [ "Step 1: Condensation of tert-butyl hydrazinecarboxylate with 4-(methoxycarbonyl)benzaldehyde in the presence of a base to form the corresponding hydrazone.", "Step 2: Treatment of the hydrazone with acetic anhydride to yield (Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate." ] }

CAS RN

870822-87-0

Product Name

(Z)-tert-butyl 2-(1-(4-(methoxycarbonyl)phenyl)ethylidene)hydrazinecarboxylate

Molecular Formula

C15H20N2O4

Molecular Weight

292.335

IUPAC Name

methyl 4-[(Z)-C-methyl-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbonimidoyl]benzoate

InChI

InChI=1S/C15H20N2O4/c1-10(16-17-14(19)21-15(2,3)4)11-6-8-12(9-7-11)13(18)20-5/h6-9H,1-5H3,(H,17,19)/b16-10-

InChI Key

DQYIKEHENIUSRH-YBEGLDIGSA-N

SMILES

CC(=NNC(=O)OC(C)(C)C)C1=CC=C(C=C1)C(=O)OC

solubility

not available

Origin of Product

United States

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